molecular formula C16H15N3O2 B15296684 7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylicacid CAS No. 1193204-19-1

7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylicacid

Cat. No.: B15296684
CAS No.: 1193204-19-1
M. Wt: 281.31 g/mol
InChI Key: ZNUHJLCLJCTCPK-UHFFFAOYSA-N
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Description

7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of an appropriate aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
  • 6-Chloro-7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]-pyrimidine
  • 5-Methyl-2-phenylpyrazolo[1,5-a]-pyrimidine

Uniqueness

7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and methyl groups, along with the phenyl ring, can affect the compound’s ability to interact with molecular targets and undergo various chemical reactions .

Properties

CAS No.

1193204-19-1

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C16H15N3O2/c1-3-13-12(16(20)21)9-17-15-14(10(2)18-19(13)15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,20,21)

InChI Key

ZNUHJLCLJCTCPK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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